molecular formula C11H9N5O3 B2787836 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034281-03-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2787836
CAS No.: 2034281-03-1
M. Wt: 259.225
InChI Key: XRATVSUATWVSPA-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a synthetic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core and a furan carboxamide moiety, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyrazine carboxylic acids.

    Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Furan Carboxamide Moiety: This step involves the coupling of the triazolo[4,3-a]pyrazine intermediate with furan-3-carboxylic acid or its derivatives, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under strong oxidizing conditions.

    Reduction: The compound can be reduced to form various derivatives, particularly at the carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazolo[4,3-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo[4,3-a]pyrazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar cores but different substituents.

    Furan Carboxamides: Compounds with a furan ring and carboxamide group but different core structures.

Uniqueness

The combination of the triazolo[4,3-a]pyrazine core with a furan carboxamide moiety is unique, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-10(7-1-4-19-6-7)13-5-8-14-15-9-11(18)12-2-3-16(8)9/h1-4,6H,5H2,(H,12,18)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRATVSUATWVSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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